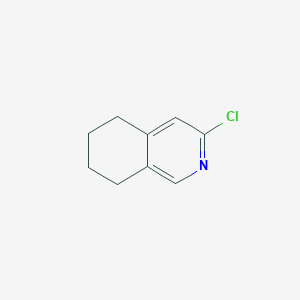

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Description

Significance of the Tetrahydroisoquinoline Core in Chemical Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a bicyclic heterocyclic system that has garnered significant attention from the scientific community. rsc.org Its structural rigidity and the presence of a basic nitrogen atom make it an ideal foundation for constructing molecules with specific three-dimensional orientations capable of interacting with biological targets. This has established the THIQ core as a cornerstone in both natural product chemistry and synthetic medicinal chemistry. rsc.orgacs.org

The tetrahydroisoquinoline skeleton is embedded in a vast and diverse family of natural products, primarily isoquinoline (B145761) alkaloids. rsc.orgrsc.org These compounds are predominantly found in the plant kingdom and exhibit a remarkable range of structural complexity and biological functions. rsc.org The intricate structures of these natural products have made them challenging and rewarding targets for total synthesis, driving innovation in synthetic organic chemistry. acs.org The THIQ framework serves as the fundamental building block for many of these molecules, from relatively simple structures to complex polycyclic systems. acs.orgthieme-connect.de

Table 1: Examples of Natural Products Containing the Tetrahydroisoquinoline Core

| Natural Product | Structural Class | Notable Significance |

| Morphine | Opium Alkaloid | A powerful analgesic compound. thieme-connect.de |

| Papaverine | Benzylisoquinoline Alkaloid | An opium alkaloid used as a vasodilator. thieme-connect.de |

| Ecteinascidin 743 (Trabectedin) | Tris-THIQ Alkaloid | A marine-derived compound with potent anticancer activity. thieme-connect.denih.gov |

| Oleracein E | THIQ Alkaloid | A naturally occurring analog investigated for neuroprotective properties. rsc.org |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug discovery. The tetrahydroisoquinoline nucleus is widely recognized as such a scaffold. tandfonline.comnih.govnih.gov Its prevalence in clinically used drugs and pharmacologically active agents is a testament to its versatility. tandfonline.comresearchgate.net

The synthetic accessibility of the THIQ core, often through established methods like the Pictet-Spengler or Bischler-Napieralski reactions, allows for the systematic modification and exploration of structure-activity relationships (SAR). rsc.orgtandfonline.com This has led to the development of a multitude of THIQ-based compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov

Table 2: Selected Pharmacological Activities of the THIQ Scaffold

| Pharmacological Activity | Mechanism/Target Example | Reference |

| Anticancer | Inhibition of various cancer molecular targets like epigenetic enzymes and anti-apoptotic proteins. | tandfonline.comnih.gov |

| Antiviral | Inhibition of viral enzymes; for example, as inhibitors of influenza virus PA endonuclease. | rsc.org |

| Neuroprotective | Alleviation of symptoms in models of neurodegenerative disorders. | rsc.org |

| Antimicrobial | Activity against various infective pathogens. | rsc.org |

Overview of Halogenated Tetrahydroisoquinoline Derivatives

The strategic placement of halogen atoms, particularly chlorine, is a well-established method in medicinal chemistry to modulate the properties of a lead compound. Halogenation of the tetrahydroisoquinoline scaffold is a common approach to fine-tune its biological activity, metabolic stability, and pharmacokinetic profile. Research has shown that THIQ derivatives bearing a chloro group can exhibit significant biological effects, such as the potent inhibition of the KRas protein in colon cancer cell lines. nih.gov The position of the halogen atom on the heterocyclic ring system is crucial and can dramatically influence the molecule's interaction with its biological target.

The substitution of a hydrogen atom with a chlorine atom can induce profound changes in a molecule's properties. chemrxiv.org Chlorine is more electronegative and larger than hydrogen, which can alter electron distribution, acidity/basicity, and molecular conformation. rsc.org In drug design, introducing a chloro-substituent can lead to enhanced binding affinity by forming halogen bonds or occupying small hydrophobic pockets in a protein's active site. chemrxiv.org

This modification can also block sites of metabolic degradation, thereby increasing the compound's half-life in the body. eurochlor.org The empirical introduction of chlorine into a biologically active molecule has often led to substantial improvements in potency. eurochlor.org For instance, a chlorinated N-arylated isothiazolone (B3347624) was found to be 2500 times more potent against the bacterium Pseudomonas aeruginosa than its non-chlorinated parent compound. chemrxiv.org This highlights the transformative impact a single chlorine atom can have on the biological profile of a heterocyclic molecule.

Scope and Research Focus for the Chemical Compound

Direct and extensive research literature focusing solely on 3-Chloro-5,6,7,8-tetrahydroisoquinoline is limited. However, its chemical structure allows for a clear inference of its potential role and research focus. The compound exists at the intersection of two important chemical concepts: the biologically validated tetrahydroisoquinoline scaffold and the activity-modulating effects of a chloro-substituent.

Therefore, the primary research focus for this compound is as a versatile chemical intermediate or building block for the synthesis of more complex molecules. The chlorine atom at the 3-position is particularly significant as it can serve as a synthetic handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This enables the creation of libraries of novel THIQ derivatives for screening in drug discovery programs. The compound combines the foundational structural features of the THIQ core with a reactive site for diversification, making it a valuable tool for medicinal chemists aiming to develop new therapeutic agents.

Table 3: Chemical Properties of 5,6,7,8-Tetrahydroisoquinoline (B1330172) and its 3-Chloro Derivative

| Compound | Chemical Formula | Molecular Weight | Key Structural Features |

| 5,6,7,8-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 g/mol | Fused pyridine (B92270) and cyclohexane (B81311) rings. sigmaaldrich.com |

| This compound | C₉H₁₀ClN | 167.63 g/mol | THIQ core with a chloro-substituent on the pyridine ring. |

Properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNQXZJVZVJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN=C(C=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Pathways for 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Classical Cyclization Approaches

Classical methods for constructing the isoquinoline (B145761) ring system typically involve the intramolecular cyclization of an acyclic precursor. These reactions are valued for their reliability and the ability to build the core bicyclic structure from readily available starting materials.

The Bischler–Napieralski reaction is a robust and widely employed method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com This reaction involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide. nrochemistry.comwikipedia.org For the synthesis of the target compound, this process would first yield a 3-chloro-3,4-dihydroisoquinoline intermediate, which could then be aromatized to 3-chloroisoquinoline. The final step would be the catalytic hydrogenation of the benzene (B151609) ring to produce 3-Chloro-5,6,7,8-tetrahydroisoquinoline.

The core of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. jk-sci.comslideshare.net The mechanism is understood to proceed through one of two primary pathways, largely dependent on the specific reaction conditions. nrochemistry.comwikipedia.org

Path A: Imine-Ester Intermediate: One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. nrochemistry.comwikipedia.org In this pathway, the dehydrating agent activates the amide carbonyl oxygen, which is followed by cyclization onto the aromatic ring. The elimination of the activating group then occurs after the ring-closing step to form the final imine product. wikipedia.org

Path B: Nitrilium Ion Intermediate: A more commonly accepted mechanism, especially under strongly dehydrating conditions, involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. nrochemistry.comwikipedia.orgorganic-chemistry.orgscribd.com The dehydrating agent facilitates the elimination of the carbonyl oxygen from the amide to form the nitrilium ion. This potent electrophile is then readily attacked by the π-electrons of the nearby aromatic ring, leading to the formation of the dihydroisoquinoline ring system. organic-chemistry.org Evidence for the nitrilium ion intermediate includes the occasional formation of styrene-type byproducts via a retro-Ritter reaction. jk-sci.comorganic-chemistry.org

The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the ring's nucleophilicity and facilitate the electrophilic attack, leading to higher yields and milder reaction conditions. nrochemistry.comjk-sci.com

The choice of dehydrating agent is critical to the success of the Bischler-Napieralski reaction, as it governs the activation of the precursor amide. Several common reagents are employed, each with distinct characteristics and applications. nrochemistry.comorganic-chemistry.org

Phosphorus oxychloride (POCl₃) is one of the most widely used reagents for this transformation. wikipedia.orgslideshare.net It effectively converts the amide carbonyl into a good leaving group, typically a phosphate ester, thereby promoting the cyclization. organic-chemistry.org For substrates that have electron-withdrawing groups or are otherwise deactivated, stronger dehydrating conditions are necessary. In these cases, phosphorus pentoxide (P₂O₅) is often used, frequently in conjunction with refluxing POCl₃, to drive the reaction to completion. jk-sci.comwikipedia.orgresearchgate.net Other Lewis acids, such as zinc chloride (ZnCl₂), can also serve as condensing agents. nrochemistry.comorganic-chemistry.org

| Dehydrating Agent | Typical Conditions | Substrate Suitability | Mechanism Notes |

| POCl₃ (Phosphorus oxychloride) | Reflux in an inert solvent (e.g., toluene, acetonitrile) | Effective for electron-rich or neutral aromatic rings. nrochemistry.com | Forms an imidoyl phosphate intermediate which can lead to a nitrilium ion. organic-chemistry.org |

| P₂O₅ (Phosphorus pentoxide) | Often used as an additive to refluxing POCl₃ or in polyphosphoric acid (PPA). jk-sci.comwikipedia.org | Necessary for electron-deficient or deactivated aromatic rings. jk-sci.comwikipedia.org | A more powerful dehydrating agent; promotes formation of pyrophosphates which are excellent leaving groups. organic-chemistry.orgresearchgate.net |

| ZnCl₂ (Zinc Chloride) | High temperatures, often without solvent. | A classic, though often less efficient, alternative. | Acts as a Lewis acid to activate the amide carbonyl. organic-chemistry.org |

| Tf₂O (Triflic Anhydride) | Low temperatures (e.g., -20 °C to RT) with a non-nucleophilic base (e.g., 2-chloropyridine). nih.gov | A very mild and effective modern alternative, suitable for sensitive substrates. nih.gov | Activates the amide to form a highly electrophilic intermediate, likely a nitrilium ion. organic-chemistry.org |

The starting material for a Bischler-Napieralski reaction is a β-arylethylamide. jk-sci.com To synthesize the 3-chloro- substituted isoquinoline core, the logical precursor would be N-[2-(Aryl)ethyl]-2-chloroacetamide . The "Aryl" group is typically a phenyl ring that undergoes the electrophilic substitution. The subsequent cyclization of this precursor under the influence of a dehydrating agent would yield 1-aryl-3-chloro-3,4-dihydroisoquinoline. The nature of the substituents on the aryl ring plays a crucial role, with electron-donating groups accelerating the reaction.

Intramolecular cyclizations analogous to the Friedel-Crafts reaction can also be employed to form tetrahydroisoquinoline and related heterocyclic systems. These reactions rely on a strong Lewis acid to activate a substrate for electrophilic attack on an aromatic ring.

Aluminum trihalides, particularly aluminum trichloride (AlCl₃), are powerful Lewis acids capable of catalyzing intramolecular cyclizations to form heterocyclic systems. While more commonly associated with the synthesis of tetrahydroquinolines from anilines, the principle can be applied to the formation of the isoquinoline skeleton. koreascience.krresearchgate.net

In this context, the Lewis acid would coordinate to the carbonyl oxygen of the precursor amide, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the ring-closing attack by the aromatic ring. Research into the synthesis of tetrahydroquinolines has demonstrated that AlCl₃ can be a superior catalyst compared to other Lewis acids for similar cyclocondensation reactions. koreascience.krresearchgate.net This high catalytic activity suggests its potential utility in constructing the isoquinoline core from suitable precursors, particularly in cases where classical dehydrating agents may be less effective.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Water | 50 | 92 | koreascience.krresearchgate.net |

| Al(NO₃)₃·9H₂O | Water | 50 | 85 | koreascience.krresearchgate.net |

| InCl₃ | Water | 25 | 88 | koreascience.kr |

| Sc(OTf)₃ | [Bmim]PF₆ | 25 | 92 | koreascience.kr |

| KSF Clay | None | 25 | 90 | koreascience.kr |

Table data adapted from a model reaction for the synthesis of 1,2,3,4-tetrahydropyrano[3,2-c]quinoline to illustrate the relative catalytic activity of various Lewis acids. koreascience.krresearchgate.net

Lewis Acid-Catalyzed Cyclization

Optimized Reaction Conditions and Additive Effects (e.g., Decalin Solvent, Slow Addition)

While specific optimized reaction conditions for the synthesis of this compound are not extensively detailed in readily available literature, general principles of reaction optimization for related heterocyclic syntheses can be applied. The choice of solvent, temperature, and the rate of reagent addition are critical factors that can significantly influence the yield and purity of the product.

For instance, in cyclization reactions, high-boiling, non-polar solvents like decalin can be advantageous. The use of such solvents allows for higher reaction temperatures, which can help overcome activation energy barriers, particularly in reactions that are sluggish at lower temperatures. The inert nature of decalin also minimizes side reactions that might occur with more reactive solvents.

Slow addition of a key reagent is a common technique to control the reaction rate, manage exotherms, and minimize the formation of byproducts. By maintaining a low concentration of a reactive intermediate, unwanted side reactions, such as polymerization or dimerization, can be suppressed. This level of control is crucial for achieving high yields of the desired product.

Table 1: General Parameters for Reaction Optimization

| Parameter | Effect on Reaction | Potential Application |

| Solvent | Influences solubility, reaction rate, and stability of intermediates. | High-boiling inert solvents like Decalin can facilitate reactions requiring high temperatures. |

| Temperature | Affects reaction kinetics and selectivity. | Higher temperatures may be needed to drive cyclization, but can also lead to decomposition. |

| Rate of Addition | Controls the concentration of reactive species. | Slow addition can minimize byproduct formation and improve overall yield. |

| Catalyst | Can lower the activation energy and improve selectivity. | Acid catalysts are common in cyclization reactions like the Pictet-Spengler synthesis. |

Pictet–Spengler Condensation as a Synthetic Route

The Pictet-Spengler reaction is a fundamental and widely used method for the synthesis of tetrahydroisoquinolines. name-reaction.comorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In the context of synthesizing this compound, a plausible Pictet-Spengler approach would involve the reaction of a phenethylamine precursor with an appropriate aldehyde. The reaction begins with the formation of a Schiff base (an imine) from the amine and the aldehyde. Subsequent protonation of the imine by an acid catalyst generates a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution reaction with the electron-rich aromatic ring, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. wikipedia.org

For the synthesis of the target molecule, the starting material would need to be a β-(cyclohexenyl)ethylamine derivative, which, upon cyclization and subsequent chlorination, or by using a chlorinated precursor, could yield the final product. The regioselectivity of the cyclization is a critical factor, as the cyclization must occur at the correct position on the aromatic ring to yield the desired isoquinoline isomer. researchgate.net Reaction conditions often require strong acids and heat to promote the cyclization, especially with less reactive aromatic rings. wikipedia.org

Table 2: Hypothetical Pictet-Spengler Reaction Components

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Product |

| 2-(Cyclohex-1-en-1-yl)ethanamine | Formaldehyde | 5,6,7,8-Tetrahydroisoquinoline (B1330172) (precursor for chlorination) |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydroisoquinolines from three or more starting materials in a single step. researchgate.net This strategy avoids the need to isolate intermediates, thereby saving time and resources.

Integration of Aldehydes, Cyclic Ketones, and Cyanoacetate Derivatives

A potential MCR strategy for the synthesis of a substituted 5,6,7,8-tetrahydroisoquinoline core involves the combination of an aldehyde, a cyclic ketone (such as cyclohexanone), and a cyanoacetate derivative. While a direct MCR for this compound is not explicitly described, related syntheses provide a blueprint for such a pathway. For example, the reaction of acetylcyclohexanone derivatives with cyanothioacetamide illustrates a method for constructing highly substituted tetrahydroisoquinoline systems. nih.gov

The mechanism of such an MCR would likely proceed through a series of sequential reactions. A key step is often a Knoevenagel condensation between the active methylene compound (cyanoacetate derivative) and the aldehyde. This is followed by a Michael addition with the cyclic ketone. The resulting intermediate then undergoes an intramolecular cyclization and dehydration (cyclocondensation) to form the fused heterocyclic ring system of the tetrahydroisoquinoline. Tautomerization steps may also be involved to yield the final stable aromatic product.

Nucleophilic substitution is a fundamental class of reactions used for introducing or modifying functional groups on a molecule. In the context of this compound, this process can be envisioned in two ways. First, a precursor molecule could undergo a nucleophilic substitution reaction to introduce the chloro group at the 3-position.

Alternatively, the chloro group on the this compound ring itself can act as a leaving group, allowing for further functionalization of the molecule. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system can activate adjacent positions for nucleophilic attack. By reacting this compound with various nucleophiles (such as amines, alkoxides, or thiolates), the chlorine atom can be displaced to introduce a wide range of different substituents at the 3-position, creating a library of novel derivatives. mdpi.com

Advanced Synthetic Transformations

Beyond one-pot MCRs, the synthesis of functionalized tetrahydroisoquinolines can involve advanced, multi-step sequences that allow for precise control over the molecular architecture. These pathways often build the heterocyclic core through intramolecular cyclization reactions.

The Thorpe-Ziegler cyclization is a powerful method for forming large rings and, more commonly, five- or six-membered rings through the intramolecular condensation of dinitriles. A related strategy can be applied to precursors containing a nitrile and an active methylene group. This approach has been successfully used to construct thieno[2,3-c]isoquinoline systems, which are structurally analogous to functionalized tetrahydroisoquinolines. nih.govnih.gov

The synthesis often begins with a highly functionalized tetrahydroisoquinoline precursor. For instance, 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones can be prepared through the reaction of acetylcyclohexanone derivatives with cyanothioacetamide. nih.gov These "3-thioxo" derivatives serve as the crucial starting material for subsequent S-alkylation and cyclization.

α-Halocarbonyl compounds, such as α-haloketones or α-haloamides, are highly reactive electrophiles. nih.gov The carbon atom bearing the halogen is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. youtube.com This reactivity is exploited in the S-alkylation of the 3-thioxo group on the tetrahydroisoquinoline ring.

In a typical procedure, a 3-thioxo-tetrahydroisoquinoline-4-carbonitrile derivative is reacted with an N-aryl-2-chloroacetamide (an α-halocarbonyl compound) in the presence of a weak base like sodium acetate. nih.govnih.gov The sulfur atom acts as a nucleophile, displacing the chloride to form a new carbon-sulfur bond. This step yields a 3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-5,6,7,8-tetrahydroisoquinoline intermediate, which contains both the nitrile group and an adjacent active methylene group required for the subsequent Thorpe-Ziegler cyclization. nih.gov

The cyclization is then induced by a strong base, such as sodium ethoxide in ethanol. nih.gov The base deprotonates the carbon positioned between the sulfur atom and the amide carbonyl group, and the resulting carbanion attacks the nitrile carbon, leading to ring closure and the formation of a fused heterocyclic system. nih.govnih.gov

The Dimroth rearrangement is another key transformation in heterocyclic chemistry, involving the isomerization of a heterocyclic ring where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org This typically occurs through a sequence of ring-opening and ring-closure steps. nih.gov While not directly reported in the Thorpe-Ziegler synthesis of the thieno[2,3-c]isoquinolines, such rearrangements are known to occur in related fused pyrimidine systems under acidic or basic conditions and represent a potential pathway for isomerization. nih.govresearchgate.net

Table of Reaction Steps for Thieno[2,3-c]isoquinoline Synthesis

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | S-Alkylation | 3-thioxo-tetrahydroisoquinoline derivative, N-aryl-2-chloroacetamide, Sodium Acetate, Ethanol | 3-(Carbamoylmethylsulfanyl)-4-cyano-tetrahydroisoquinoline |

| 2 | Cyclization | Sodium Ethoxide, Ethanol, Reflux | Fused 1-amino-thieno[2,3-c]isoquinoline derivative |

This strategy involves modifying a pre-existing amine or heterocycle with a bifunctional reagent that introduces a reactive group, which is then used in a subsequent ring-closing step.

Chloroacetyl chloride is a highly useful bifunctional reagent in organic synthesis. wikipedia.org It can readily acylate nucleophiles like amines to form an amide, while retaining a reactive carbon-chlorine bond. chemicalbook.comerciyes.edu.tr This dual reactivity allows it to act as a linker or as a precursor for cyclization. For example, chloroacetyl chloride can react with the nitrogen of a tetrahydroisoquinoline to form an N-chloroacetyl derivative. scbt.com The resulting intermediate possesses an electrophilic carbon that can be attacked by an internal or external nucleophile to construct a new ring.

Azidoacetyl derivatives serve as versatile intermediates in heterocyclic synthesis. mdpi.com The azido group is a stable precursor to an amine via reduction (e.g., Staudinger reaction or hydrogenolysis) and can also participate in various cycloaddition reactions. mdpi.com An N-azidoacetyl derivative of a tetrahydroisoquinoline precursor could be used in several ways. For instance, intramolecular cyclization of the azide with an appropriately positioned iminium salt can lead to the formation of nitrogen heterocycles. mdpi.com Alternatively, the azide can undergo a [3+2] cycloaddition with an alkyne to form a triazole ring, or it can be reduced to an amine, which then partakes in a subsequent intramolecular condensation to form a new fused ring. mdpi.comnih.gov

Table of Intermediates and Their Synthetic Roles

| Intermediate Derivative | Reagent | Synthetic Role | Potential Outcome |

| Chloroacetyl | Chloroacetyl Chloride | Provides an electrophilic center for intramolecular nucleophilic attack. | Formation of fused lactams or other heterocyclic rings. |

| Azidoacetyl | Azidoacetyl Chloride | Acts as a masked amine or participates in cycloaddition reactions. | Formation of fused nitrogen-containing heterocycles (e.g., pyrazines, triazoles). |

Nucleophilic Substitution and Subsequent Cyclization Reactions

Stereoselective Synthesis of this compound Analogs

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing chirality in the tetrahydroisoquinoline framework. The reduction of a prochiral dihydroisoquinoline precursor is a key step where stereochemistry can be introduced. Among the various methods, the Noyori Asymmetric Transfer Hydrogenation (ATH) has proven to be a powerful tool for the enantioselective reduction of imines, including cyclic imines like dihydroisoquinolines.

The Noyori ATH typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and uses a mixture of formic acid and triethylamine as the hydrogen source. The general applicability of this method to substituted isoquinolines suggests its potential for the synthesis of chiral this compound. While direct examples for the 3-chloro substituted analog are not extensively documented in publicly available literature, the successful hydrogenation of a variety of other substituted dihydroisoquinolines provides a strong basis for its feasibility. For instance, the Noyori catalyst system has been effectively used for the enantioselective hydrogenation of imines with fully substituted nitrogen groups and for bromophenyl-substituted imines, showcasing the versatility of this approach. nih.gov

The reaction proceeds via the transfer of hydrogen from the formate to the dihydroisoquinolinium ion, mediated by the chiral ruthenium complex. The stereochemical outcome is dictated by the chirality of the diamine ligand, allowing for the selective formation of either the (R) or (S) enantiomer of the tetrahydroisoquinoline product.

Beyond the classic Noyori ATH, other transition metal-catalyzed asymmetric hydrogenation methods have been developed. Iridium and rhodium complexes with various chiral phosphine ligands have also demonstrated high efficiency and enantioselectivity in the hydrogenation of dihydroisoquinolines and their salts. These alternative catalyst systems offer a broader toolkit for optimizing the asymmetric synthesis of specific target molecules, including those with chloro-substituents.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Dihydroisoquinoline Analogs

| Catalyst System | Ligand | Hydrogen Source | Typical Substrates | Achieved Enantioselectivity (ee) |

| Ru(II)-TsDPEN | (S,S)-TsDPEN | HCOOH/NEt3 | 1-Aryl-3,4-dihydroisoquinolines | Up to >99% |

| [Ir(COD)Cl]2/Chiral Phosphine | Various | H2 | 1-Aryl-3,4-dihydroisoquinolines | Up to 96% |

| Rh(I)-Chiral Bisphosphine | Various | H2 | N-Aryl-3,4-dihydroisoquinolinium salts | Up to 99% |

Data is illustrative of the potential of these catalyst systems for the synthesis of chiral tetrahydroisoquinoline analogs.

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. In the context of this compound analogs, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent bond formation, after which it is cleaved to yield the enantiomerically enriched product.

A notable example that can be extrapolated for the synthesis of chiral 3-chloro-tetrahydroisoquinoline analogs involves the use of Ellman's chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide. This methodology has been successfully applied to the asymmetric synthesis of various tetrahydroisoquinoline alkaloids. The synthesis commences with the condensation of the chiral sulfinamide with a suitable aldehyde precursor, in this case, a chloro-substituted aldehyde, to form a chiral N-sulfinylimine. The subsequent key step is a diastereoselective Grignard addition to the imine. The chiral auxiliary shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face, thereby establishing the desired stereocenter.

For the synthesis of a 3-chloro-tetrahydroisoquinoline analog, a plausible synthetic route would involve the preparation of a suitably substituted chloro-aldehyde. This aldehyde would then be reacted with a chiral auxiliary, such as tert-butanesulfinamide, to form a chiral imine. A subsequent intramolecular cyclization, for instance a haloamide cyclization, would lead to the formation of the tetrahydroisoquinoline ring with a high degree of stereocontrol. The final step would involve the removal of the chiral auxiliary to afford the desired enantiomerically enriched this compound analog. researchgate.net

Another widely used class of chiral auxiliaries for the synthesis of tetrahydroisoquinolines are oxazolidinones. These can be attached to the nitrogen atom of a phenethylamine precursor. The chiral environment provided by the oxazolidinone can then direct subsequent reactions, such as alkylations or cyclizations, to proceed with high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in Tetrahydroisoquinoline Synthesis

| Chiral Auxiliary | Key Reaction Step | Mechanism of Stereocontrol |

| (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Nucleophilic addition to N-sulfinylimine | Steric hindrance from the bulky tert-butyl group directs the nucleophile to one face of the imine. |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation of N-acyloxazolidinone | The chiral oxazolidinone forms a chelated enolate, and the substituents on the auxiliary block one face from electrophilic attack. |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective cyclization | Forms a chiral imine or enamine intermediate, influencing the facial selectivity of the cyclization step. |

Iii. Chemical Transformations and Derivatization Strategies of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Functional Group Interconversions on the Tetrahydroisoquinoline Scaffold

The chlorine atom at the C-3 position of the tetrahydroisoquinoline core serves as a versatile leaving group, primarily enabling substitution through nucleophilic attack or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the chlorine atom with various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores aromaticity.

However, for SNAr to occur efficiently, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the anionic Meisenheimer intermediate. In the case of 3-Chloro-5,6,7,8-tetrahydroisoquinoline, the absence of such activating groups renders the C-3 position relatively electron-rich and thus less susceptible to direct nucleophilic attack. Consequently, SNAr reactions on this substrate are generally challenging and often require harsh conditions, such as high temperatures and pressures. Due to these limitations, palladium-catalyzed cross-coupling methodologies are far more prevalent and synthetically useful for functionalizing the C-3 position. researchgate.net

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the derivatization of the C-3 position of the tetrahydroisoquinoline nucleus. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgtcichemicals.com It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgyoutube.com For this compound, this reaction provides an efficient route to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C-3 position. The general catalytic cycle involves three key steps: oxidative addition of the chloro-heterocycle to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the use of specialized phosphine ligands can effectively facilitate the challenging oxidative addition step. tcichemicals.com Studies on analogous systems, such as 8-bromo and 8-chloroquinolines, have demonstrated the successful application of Suzuki coupling for C-C bond formation. researchgate.netnih.govresearchgate.net

| Catalyst System | Base | Solvent | Typical Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 or Na2CO3 | Dioxane/H2O or DME/H2O | Arylboronic acids | researchgate.net |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene or Dioxane | Heteroarylboronic acids | organic-chemistry.org |

| Pd2(dba)3 / Ad2PnBu | LiOtBu | Dioxane/H2O | Alkylboronic pinacol esters | nih.gov |

| [Pd(dppf)Cl2] | Cs2CO3 | DMF | Vinylboronic acids | wikipedia.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast array of nitrogen-based nucleophiles. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has largely superseded harsher classical methods for C-N bond formation. wikipedia.org For this compound, this transformation enables the introduction of primary and secondary amines, amides, carbamates, and other nitrogen-containing moieties at the C-3 position. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. libretexts.orguwindsor.ca The versatility of this reaction has been demonstrated on a wide range of heteroaryl chlorides, making it a highly reliable tool for generating libraries of novel amine derivatives. mit.edunih.govresearchgate.net

| Catalyst System | Base | Solvent | Typical Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / BINAP | NaOtBu | Toluene | Primary & Secondary Alkylamines | wikipedia.org |

| Pd2(dba)3 / XPhos | K3PO4 or Cs2CO3 | Dioxane or THF | Anilines, Heteroarylamines | organic-chemistry.org |

| Pd(OAc)2 / RuPhos | K2CO3 | t-BuOH or Toluene | Amides, Carbamates | libretexts.org |

| [Pd(cinnamyl)Cl]2 / Mor-DalPhos | K3PO4 | H2O or Solvent-free | Primary & Secondary Amines | researchgate.net |

The secondary amine at the N-2 position of the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring is a key site for derivatization. Its nucleophilic character allows for a variety of classical transformations to introduce substituents that can modulate the compound's physicochemical properties.

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom, which can significantly alter a molecule's biological activity and solubility. nih.gov This reaction is typically achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct.

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This transformation is readily accomplished using standard acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to act as a scavenger for the acid generated. N-acetylation of complex tetrahydroisoquinoline structures is a commonly reported procedure in the literature. nih.gov These amides are generally stable and can serve as important structural motifs or as precursors for further chemical modifications.

The Mannich reaction is a three-component condensation that forms a C-C bond by connecting a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In this context, the secondary amine of this compound can serve as the amine component. The reaction proceeds through the initial formation of an Eschenmoser-like salt (iminium ion) from the reaction between the tetrahydroisoquinoline and formaldehyde. youtube.com This electrophilic iminium ion is then attacked by a carbon nucleophile (a CH-acidic compound), such as a ketone, ester, or malonate, to yield a β-amino carbonyl compound, known as a Mannich base. researchgate.netdntb.gov.ua This reaction provides a direct method for appending a variety of functionalized alkyl chains to the N-2 position of the tetrahydroisoquinoline ring.

Derivatization at Carbon Positions (C1, C4, C5-C8)

Functionalization of the carbon framework of this compound, beyond substitution of the chlorine atom, allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

While derivatization often begins with the substitution of the C3-chloro group, subsequent reactions can be performed on other functional groups introduced onto the tetrahydroisoquinoline ring system. The nitrile group (–CN), when present on the ring, is particularly versatile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. libretexts.org For instance, heating a nitrile-substituted tetrahydroisoquinoline with aqueous acid (e.g., HCl) would convert the cyano group into a carboxylic acid (–COOH), while heating with an aqueous base (e.g., NaOH) would yield a carboxylate salt (e.g., –COONa). libretexts.org This conversion is a fundamental strategy for introducing a carboxylic acid moiety, which can then undergo further reactions such as esterification or amidation.

Amination: The reduction of a nitrile group offers a direct route to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to an aminomethyl group (–CH₂NH₂). libretexts.orglibretexts.org This reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org Another approach involves the transformation of the nitrile into a cyclic amidine, which can then be reductively opened to yield a linear polyamine. nih.gov These amination strategies are crucial for building molecules with extended side chains or for introducing basic centers.

The utility of the nitrile group is also evident in its role as a key functional group in cyclization reactions to form fused ring systems, as will be discussed in the annulation section.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the this compound molecule, the pyridine ring is the aromatic component. This ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the C3-chloro substituent.

The mechanism of EAS involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.com

Annulation Reactions for Fused Heterocyclic Systems

Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic systems. Using this compound derivatives as starting materials, various fused heterocyclic compounds with potential biological activities can be synthesized.

The synthesis of thieno[3,2-c]isoquinoline derivatives can be achieved through intramolecular cyclization strategies. One approach involves the alkylation of 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzonitrile, followed by a base-mediated cyclization to furnish the fused thieno-isoquinoline system. researchgate.net This strategy highlights how a cyano-substituted precursor, which could be derived from a chloro-substituted analog, is pivotal in constructing the fused ring. The Thorpe-Ziegler cyclization is another key reaction in this context, where an appropriately substituted precursor with a nitrile and an adjacent active methylene group undergoes base-catalyzed intramolecular condensation to form an enamino-nitrile fused to the isoquinoline (B145761) core.

The construction of furo-fused isoquinoline systems, such as furo[3,2-c]isoquinolines, represents another synthetic avenue. A general strategy involves the condensation of substituted 3-cyanopyridin-2(1H)-ones with reagents like methyl 2-(chloromethyl)benzoate. researchgate.net Subsequent treatment of the condensation product with a base, such as potassium tert-butoxide, induces an intramolecular cyclization to yield the fused furo-isoquinoline derivative. researchgate.net While this provides a general pathway, the direct synthesis starting from this compound would require initial conversion to a C2-oxo or a suitably functionalized precursor to facilitate the annulation.

Pyrimidoquinoline systems are of significant interest due to their diverse pharmacological properties. nih.gov The construction of these fused systems often starts from 2-amino-3-cyano-tetrahydroquinoline precursors. These precursors can be synthesized through multicomponent reactions, for example, by reacting cycloalkanones with malononitrile and an amine. researchgate.net

Once the 2-amino-3-cyano-tetrahydroquinoline scaffold is in hand, it can be cyclized with various one-carbon reagents to form the fused pyrimidine ring.

| Reagent | Fused Product Type | Reference |

| Triethyl orthoformate | Pyrimidoquinoline | nih.gov |

| Oxalyl chloride | Pyrimido[4,5-b]quinoline-dione | nih.gov |

| Formamide | Aminopyrimidoquinoline | N/A |

| Isothiocyanates | Thioxopyrimidoquinoline | N/A |

For example, reacting a 2-amino-3-cyano-hexahydroquinoline derivative with triethyl orthoformate leads to the formation of a pyrimidoquinoline product. nih.gov Similarly, treatment with oxalyl chloride can yield a pyrimidoquinoline-dione derivative. nih.gov These reactions demonstrate the versatility of the aminonitrile functionality in building complex heterocyclic systems fused to the tetrahydroisoquinoline core.

Creation of Indoloisoquinoline and Triazolo/Pyrimidotriazolo Fused Systems

The derivatization of the this compound core into more complex fused heterocyclic systems, such as indoloisoquinolines and those containing triazolo or pyrimidotriazolo moieties, represents a significant strategy in the exploration of novel chemical entities. While direct, one-pot syntheses from this compound are not extensively documented, established synthetic organic chemistry principles allow for the postulation of viable multi-step pathways. These routes typically involve the initial conversion of the chloro group into a more versatile functional group, such as a hydrazine, which can then serve as a key precursor for subsequent cyclization reactions to form the desired fused rings.

Synthesis of Indoloisoquinoline Systems

A plausible and well-established method for the construction of an indole ring fused to the isoquinoline framework is the Fischer indole synthesis. wikipedia.orgbyjus.comnih.govnih.gov This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine derivative with an aldehyde or a ketone. wikipedia.orgbyjus.com In the context of forming an indoloisoquinoline from this compound, a preliminary step to introduce a hydrazine functionality is necessary.

The initial transformation would involve the nucleophilic substitution of the chlorine atom at the C-3 position with hydrazine hydrate. This reaction would yield the key intermediate, 3-hydrazino-5,6,7,8-tetrahydroisoquinoline. Following the formation of this hydrazine derivative, it can be subjected to the conditions of the Fischer indole synthesis. For instance, condensation with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) would be expected to induce an intramolecular cyclization, ultimately affording the desired indoloisoquinoline structure. wikipedia.orgnih.gov

The general reaction scheme can be envisioned as follows:

Hydrazine Formation: this compound reacts with hydrazine hydrate to form 3-hydrazino-5,6,7,8-tetrahydroisoquinoline.

Fischer Indole Synthesis: The resulting hydrazine derivative is then reacted with a ketone (e.g., cyclohexanone) under acidic conditions to yield the fused indoloisoquinoline system.

A summary of the proposed reaction steps and conditions is presented in the table below.

| Step | Reactants | Reagents and Conditions | Expected Product |

| 1 | This compound | Hydrazine hydrate, heat | 3-hydrazino-5,6,7,8-tetrahydroisoquinoline |

| 2 | 3-hydrazino-5,6,7,8-tetrahydroisoquinoline, Cyclohexanone | Acid catalyst (e.g., PPA, H₂SO₄), heat | Indolo[3,2-c]-5,6,7,8,9,10,11,12-octahydroisoquinoline |

Synthesis of Triazolo and Pyrimidotriazolo Fused Systems

The construction of triazolo and pyrimidotriazolo rings fused to the tetrahydroisoquinoline scaffold can also be approached from the versatile 3-hydrazino-5,6,7,8-tetrahydroisoquinoline intermediate. The specific fused system obtained depends on the choice of the cyclizing agent.

Triazolo[4,3-a]isoquinoline Derivatives:

A common method for the formation of a fused triazole ring is the reaction of a heterocyclic hydrazine with a one-carbon synthon, such as formic acid or triethyl orthoformate. biointerfaceresearch.com The reaction of 3-hydrazino-5,6,7,8-tetrahydroisoquinoline with formic acid, for example, would be expected to proceed via an initial formylhydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the triazolo[4,3-a]isoquinoline system.

The general reaction is as follows:

| Reactants | Reagents and Conditions | Expected Product |

| 3-hydrazino-5,6,7,8-tetrahydroisoquinoline | Formic acid, heat | wikipedia.orgnih.govacs.orgTriazolo[4,3-a]-5,6,7,8-tetrahydroisoquinoline |

Pyrimidotriazolo Fused Systems:

The synthesis of more complex fused systems, such as pyrimidotriazolo-isoquinolines, requires a more elaborate precursor. A potential strategy involves the initial synthesis of a pyrimido[4,5-c]isoquinoline, which can then be further functionalized to introduce the necessary components for the triazole ring formation. However, a more direct, albeit still multi-step, approach from this compound can be proposed based on known heterocycle syntheses.

One hypothetical route could involve the following sequence:

Amination: Conversion of the 3-chloro group to an amino group to yield 3-amino-5,6,7,8-tetrahydroisoquinoline.

Pyrimidone Ring Formation: Reaction of the 3-amino derivative with a suitable reagent, such as diethyl malonate, to construct a fused pyrimidone ring, yielding a pyrimido[4,5-c]tetrahydroisoquinolin-4-one.

Functionalization: Conversion of the pyrimidone to a more reactive intermediate, for instance, by chlorination to a 4-chloropyrimido[4,5-c]tetrahydroisoquinoline.

Hydrazine Substitution: Displacement of the newly introduced chloro group with hydrazine to give a 4-hydrazinopyrimido[4,5-c]tetrahydroisoquinoline.

Triazole Ring Annulation: Finally, cyclization of the hydrazine derivative, for example with triethyl orthoformate, would lead to the formation of a pyrimido[4',5':4,5]triazolo[1,5-a]isoquinoline system.

Iv. Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of 3-Chloro-5,6,7,8-tetrahydroisoquinoline is expected to show distinct signals corresponding to the aromatic proton and the four methylene groups of the saturated ring.

Aromatic Region: A singlet is anticipated for the proton at the C-4 position. The exact chemical shift would be influenced by the electronic effects of the adjacent chlorine atom and the nitrogen atom in the pyridine (B92270) ring. A downfield shift relative to the parent tetrahydroisoquinoline is expected.

Aliphatic Region: The four methylene groups (C-5, C-6, C-7, C-8) in the cyclohexene moiety are chemically distinct.

The protons at C-5 and C-8 are adjacent to the aromatic ring and are expected to resonate further downfield compared to the C-6 and C-7 protons. They would likely appear as triplets, coupling with the protons on C-6 and C-7, respectively.

The protons at C-6 and C-7 are more shielded and would appear further upfield. These would likely present as a multiplet, resulting from coupling with the protons on the adjacent methylene groups.

For substituted derivatives, additional signals and changes in chemical shifts are observed. For instance, in 8-amino-5,6,7,8-tetrahydroquinoline derivatives, the proton attached to the carbon bearing the amino group (the C-8 proton) shows a characteristic chemical shift, often as a triplet around 3.67 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | Singlet (s) | N/A |

| H-5 (CH₂) | 2.8 - 3.1 | Triplet (t) | 5 - 7 |

| H-8 (CH₂) | 2.7 - 3.0 | Triplet (t) | 5 - 7 |

| H-6, H-7 (CH₂-CH₂) | 1.8 - 2.1 | Multiplet (m) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms.

Aromatic/Heteroaromatic Carbons: Five signals are expected in the downfield region (typically δ 120-160 ppm). The carbon atom bearing the chlorine (C-3) would be significantly affected, as would the quaternary carbons (C-4a, C-8a) at the ring junction.

Aliphatic Carbons: Four signals are expected in the upfield region (typically δ 20-35 ppm) corresponding to the four methylene carbons of the saturated ring (C-5, C-6, C-7, C-8).

The ¹³C NMR data for the parent compound, 5,6,7,8-tetrahydroquinoline, serves as a useful reference for assigning these signals. chemicalbook.com In derivatives such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the aliphatic carbons appear at δ = 19.55, 27.82, 28.85, and 34.26 ppm, while the aromatic carbons are found at δ = 121.86, 132.46, 136.89, 146.86, and 157.23 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 155 |

| C-4 | 120 - 125 |

| C-1 | 150 - 160 |

| C-4a | 130 - 140 |

| C-8a | 140 - 150 |

| C-5 | 28 - 32 |

| C-8 | 27 - 31 |

| C-6 | 20 - 25 |

| C-7 | 20 - 25 |

To confirm the structural assignments derived from one-dimensional NMR, two-dimensional (2D) techniques are employed. These experiments reveal correlations between nuclei, establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for confirming the sequence of the methylene groups in the saturated ring, showing correlations between H-5/H-6, H-6/H-7, and H-7/H-8. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the C-5 protons to the C-4, C-4a, and C-6 carbons, and from the C-4 proton to the C-3, C-4a, and C-5 carbons, thereby confirming the fusion of the pyridine and cyclohexene rings. The application of these techniques has been demonstrated in the complete spectral assignment of related complex structures like 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-one. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the heteroaromatic ring.

C-Cl Stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the carbon-chlorine bond.

For derivatives, additional characteristic bands are readily identified. For example, in studies of various 7-acetyl-8-aryl-4-cyano-5,6,7,8-tetrahydroisoquinolines, the following functional groups were identified by their distinct IR absorptions nih.gov:

C≡N (Nitrile): A sharp, strong absorption band around 2215-2218 cm⁻¹. nih.gov

C=O (Acetyl and Amide): Strong absorption bands in the region of 1660-1706 cm⁻¹. nih.gov

N-H (Amide): A band in the 3260-3351 cm⁻¹ region. nih.gov

O-H (Hydroxyl): A broad band observed around 3439-3557 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies in Tetrahydroisoquinoline Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

| Nitrile | C≡N | 2215 - 2218 | nih.gov |

| Acetyl Carbonyl | C=O | 1690 - 1706 | nih.gov |

| Amide Carbonyl | C=O | 1661 - 1682 | nih.gov |

| Amine / Amide | N-H | 3260 - 3351 | nih.gov |

| Hydroxyl | O-H | 3439 - 3557 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and molecular formula.

For this compound (C₉H₁₀ClN), the nominal molecular weight is approximately 167.64 g/mol . The mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule.

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for related tetrahydroquinolines include the loss of small, stable molecules or radicals. The mass spectrum of the parent 5,6,7,8-tetrahydroquinoline shows a base peak at m/z 133 (the molecular ion) and a significant fragment at m/z 105, corresponding to the loss of ethylene (C₂H₄). nist.gov A similar retro-Diels-Alder type fragmentation could be expected for the chlorinated analog.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. For example, HRMS analysis of related heterocyclic compounds has been used to confirm their molecular formulas with high accuracy. rsc.org

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the nominal molecular weight of the compound. For this compound (C₉H₁₀ClN), the presence of the chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This leads to two molecular ion peaks: [M]⁺ at m/z 167 (for the ³⁵Cl isotope) and [M+2]⁺ at m/z 169 (for the ³⁷Cl isotope), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

The fragmentation of the 5,6,7,8-tetrahydroisoquinoline (B1330172) core under mass spectrometric conditions is characterized by specific cleavage pathways. Studies on the isomeric 5,6,7,8-tetrahydroquinoline have shown characteristic fragment ions corresponding to the loss of small neutral molecules or radicals. cdnsciencepub.com Common fragmentation pathways include the loss of a hydrogen radical (M-1), a methyl radical (M-15), and a methylene group (M-16). cdnsciencepub.com A particularly notable fragmentation for the 5,6,7,8-isomer is the retro-Diels-Alder reaction, which results in the loss of ethene (a mass of 28 Da), leading to an intense peak at M-28. cdnsciencepub.com For this compound, additional fragmentation pathways involving the halogen are expected, such as the loss of a chlorine radical or a molecule of HCl.

General fragmentation patterns for isoquinoline (B145761) alkaloids and related heterocyclic systems often involve cleavage of the non-aromatic ring and loss of substituents. nih.govresearchgate.net Alpha-cleavage adjacent to the nitrogen atom is a common pathway for saturated nitrogen heterocycles, which can also contribute to the fragmentation pattern. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 169 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope |

| 167 | [M]⁺ | Molecular ion with ³⁵Cl isotope |

| 166 | [M-H]⁺ | Loss of a hydrogen radical |

| 139 | [M-C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder |

| 132 | [M-Cl]⁺ | Loss of a chlorine radical |

| 131 | [M-HCl]⁺ | Loss of hydrogen chloride |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. HRMS is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars).

For this compound, HRMS can confirm the elemental formula C₉H₁₀ClN by comparing the experimentally measured exact mass to the theoretically calculated mass. The theoretical exact mass for the [M]⁺ ion (C₉H₁₀³⁵ClN) is 167.0502, and for the [M+2]⁺ ion (C₉H₁₀³⁷ClN) is 169.0472. An experimental measurement that matches these values within a narrow tolerance (typically <5 ppm) provides definitive evidence for the assigned elemental composition. This technique is invaluable in synthetic chemistry and for the identification of novel compounds, as it provides a higher level of confidence than nominal mass data alone. fiu.edu

X-ray Crystallography

X-ray crystallography is the most powerful method for the absolute determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice.

Definitive Structural Confirmation and Stereochemical Assignment

For derivatives of this compound, X-ray crystallography provides unequivocal proof of the atomic connectivity, confirming the arrangement of the tetrahydroisoquinoline core and the position of the chloro-substituent and any other functional groups. nih.gov This technique is particularly vital when isomerism is possible.

Furthermore, if the molecule contains stereocenters, X-ray crystallography can determine the absolute configuration. For instance, in a study of a chiral tetrahydroisoquinoline derivative, (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, X-ray analysis unambiguously established the stereochemistry at the chiral center. mdpi.com Similarly, the crystal structure of (R)(R)-5-chloro-3-((S,1E,3E)-3,5-dimethyl-hepta-1,3-dien-1-yl)-7-methyl-6,8-dioxo-2,6,7,8-tetrahydroisoquinolin-7-yl acetate was determined, providing definitive stereochemical assignment. exlibrisgroup.com This capability is essential in pharmaceutical and natural product chemistry where biological activity is often dependent on specific stereoisomers.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Beyond simple connectivity, X-ray crystallography yields precise measurements of bond lengths, bond angles, and torsional (dihedral) angles. This data provides a detailed picture of the molecule's conformation in the solid state. mdpi.com For example, analysis of the tetrahydroisoquinoline ring system reveals the degree of puckering in the saturated portion of the ring and the planarity of the aromatic portion.

In the crystal structure of a related tetrahydroisoquinoline alkaloid, the bond lengths and angles were found to be within the expected ranges for similar chemical environments. mdpi.com Deviations from standard values can indicate electronic effects or steric strain within the molecule. Torsional angles define the conformation of the molecule, such as the specific chair or boat-like conformation of the saturated ring, which can influence its chemical reactivity and biological interactions.

Table 2: Representative Crystallographic Data for a Tetrahydroisoquinoline Derivative Data derived from a published crystal structure of a related compound, (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, for illustrative purposes. mdpi.com

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (aliphatic) | ~1.52 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Torsional Angle | C-N-C-C | Varies (defines ring pucker) |

Other Spectroscopic Techniques for Advanced Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule that absorbs UV or visible light is known as the chromophore. In this compound, the chromophore is the chlorinated pyridine ring fused to the saturated carbocyclic ring.

Theoretical and experimental studies on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) show that the electronic absorptions in the UV region correspond to π-π* transitions within the aromatic system. researchgate.net The presence of the chlorine atom, an auxochrome, on the aromatic ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands compared to the unsubstituted parent compound. Analysis of the UV-Vis spectrum can therefore confirm the nature of the aromatic system and provide evidence for the presence of substituents that interact electronically with the π-system.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Compounds

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.

The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. In the case of a chiral this compound derivative, the aromatic ring system and the chlorine atom would act as chromophores. The spatial disposition of the chlorine atom at the chiral center would significantly influence the chiroptical properties, leading to a unique CD spectrum for each enantiomer.

Table 1: Representative Circular Dichroism Data for Chiral Tetrahydroisoquinoline Derivatives

| Compound | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²/dmol] | Solvent | Reference |

| (S)-Laudanosine | 288 | +4500 | Methanol | nih.gov |

| (R)-Laudanosine | 288 | -4500 | Methanol | nih.gov |

| (S)-6'-Bromolaudanosine | 290 | +5200 | Methanol | nih.gov |

| (R)-6'-Bromolaudanosine | 290 | -5200 | Methanol | nih.gov |

| (S)-Norlaudanosine | 287 | +3800 | Methanol | nih.gov |

| (R)-Norlaudanosine | 287 | -3800 | Methanol | nih.gov |

Note: The data presented in this table is for illustrative purposes to demonstrate the application of CD spectroscopy to chiral tetrahydroisoquinoline derivatives and is not specific to this compound.

Chiral Analysis using Spectroscopic Methods (e.g., Fluorescence, NMR)

Beyond ORD and CD, other spectroscopic techniques, notably fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the chiral analysis of this compound and its derivatives.

Fluorescence Spectroscopy

Chiral fluorescence spectroscopy can be a highly sensitive method for enantiomeric discrimination. This can be achieved either through the use of chiral fluorescent derivatizing agents that react with the enantiomers to form diastereomers with distinct fluorescence properties, or by employing chiral selectors in the sample matrix that interact differently with each enantiomer, leading to variations in their fluorescence emission. While specific applications to this compound are not documented, the general principle holds significant potential for the analysis of this and related chiral compounds.

NMR Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For chiral analysis, the direct distinction between enantiomers in an achiral solvent is not possible as they are isochronous and exhibit identical NMR spectra. However, in a chiral environment, enantiomers can be differentiated. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs) are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The chemical shift difference (ΔΔδ) between the signals of the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample. For a racemic mixture, the integrated areas of the separated signals will be equal.

The choice of CSA is crucial and often empirical. For tetrahydroisoquinoline derivatives, which are basic, acidic CSAs such as chiral phosphoric acids have proven effective in promoting chiral recognition ua.es. The interaction between the acidic CSA and the basic nitrogen of the tetrahydroisoquinoline core, along with other non-covalent interactions, leads to the formation of diastereomeric complexes with distinct NMR signatures.

Table 2: Illustrative ¹H NMR Data for Chiral Recognition of a Tetrahydroisoquinoline Derivative using a Chiral Solvating Agent (CSA)

| Analyte | CSA | Observed Proton | Chemical Shift (δ) ppm (Enantiomer 1) | Chemical Shift (δ) ppm (Enantiomer 2) | ΔΔδ (ppm) | Solvent |

| Racemic 4-Aryl Quinoline | Chiral Phosphoric Acid C1 | Methyl H | 2.50 | 2.53 | 0.03 | CD₃OD |

| Racemic 4-Aryl Quinoline | Chiral Phosphoric Acid C1 | Aromatic H | 7.85 | 7.88 | 0.03 | CD₃OD |

Note: This table provides a hypothetical yet representative example based on published data for similar compounds to illustrate the principle of chiral recognition by NMR using a CSA ua.es. The specific values would vary for this compound.

In the absence of a chiral center at position 3, this compound itself is not chiral. However, the introduction of a substituent at another position, or the synthesis of a derivative with a chiral center at C3, would necessitate the use of these powerful spectroscopic techniques for its complete stereochemical characterization. The synthesis of enantiomerically pure 3-substituted tetrahydroisoquinolines is an active area of research, often involving asymmetric synthesis or chiral resolution of a racemic mixture ua.es.

V. Computational Chemistry and Theoretical Investigations of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can elucidate the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for understanding its chemical behavior. For chlorinated tetrahydroisoquinoline derivatives, DFT has been used to gain deeper insights into their structural and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. mdpi.com

The electron density distribution reveals where electrons are most likely to be found within the molecule. In 3-Chloro-5,6,7,8-tetrahydroisoquinoline, the electron density is expected to be highest around the electronegative nitrogen and chlorine atoms and within the aromatic ring.

Table 1: Representative Frontier Orbital Energies for a Chloro-Tetrahydroisoquinoline Scaffold (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, as specific published data for this compound is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The lower the HOMO-LUMO energy gap, the more likely a molecule is to have high chemical reactivity and biological activity. ub.edu

The presence of a chloro-substituent significantly impacts the electronic properties of the tetrahydroisoquinoline ring. As a highly electronegative and electron-withdrawing group, the chlorine atom influences the electron density distribution across the molecule. researchgate.net This effect can be observed in several ways:

Orbital Energies: The chlorine atom tends to lower the energy levels of both the HOMO and LUMO orbitals. This is due to its inductive effect, which withdraws electron density from the ring system.

Electron Density: The chloro group pulls electron density towards itself, creating a region of localized negative charge and potentially influencing the acidity of nearby protons. This can affect how the molecule interacts with other molecules or biological receptors. researchgate.net

Reactivity: The introduction of an electron-withdrawing substituent like chlorine can alter the chemical reactivity of the molecule. researchgate.net The HOMO-LUMO gap is a key indicator of this, helping to characterize the molecule's potential reactivity in various chemical and biological processes. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. An MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative nitrogen and chlorine atoms. These sites are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient areas would be located primarily around the hydrogen atoms, particularly the N-H proton of the tetrahydroisoquinoline ring. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon framework of the molecule would generally exhibit a more neutral potential.

The MEP map provides a visual representation of where the molecule is most likely to interact with other charged or polar species, offering crucial clues about its potential binding behavior with biological macromolecules. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.